molecular formula C25H23N7O B6566980 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide CAS No. 1006276-15-8

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

Numéro de catalogue: B6566980
Numéro CAS: 1006276-15-8
Poids moléculaire: 437.5 g/mol
Clé InChI: QRCOUJSBNHTGKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound’s structure includes:

  • A 2,4-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring.
  • A 3-methyl-substituted pyrazole linked to the pyrimidine’s 4-position.
  • A 3-methylbenzamide moiety attached to the pyrazole’s 5-position.

The methyl substituents on the phenyl and benzamide groups likely modulate lipophilicity, solubility, and steric interactions with target proteins.

Propriétés

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O/c1-15-6-5-7-19(11-15)25(33)29-22-12-18(4)30-32(22)24-20-13-28-31(23(20)26-14-27-24)21-9-8-16(2)10-17(21)3/h5-14H,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCOUJSBNHTGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide ()

  • Substituent Differences :
    • Phenyl group: 2,3-dimethyl vs. 2,4-dimethyl in the target compound.
    • Benzamide group: 4-ethoxy vs. 3-methyl.
  • The 4-ethoxy group introduces higher lipophilicity (logP) compared to the 3-methyl substituent, which could influence membrane permeability .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()

  • Core Modification: Replaces the benzamide with a thieno[3,2-d]pyrimidine fused ring.
  • Synthetic Route : Utilizes Vilsmeier–Haack formylation and cyclization with ammonium carbonate, achieving an 82% yield .
  • Functional Implication: The thienopyrimidine moiety may enhance π-π stacking interactions in enzymatic binding sites compared to benzamide derivatives.

Sulfonamide and Oxadiazole Derivatives ()

  • Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). Substituents: Fluorinated chromenone and sulfonamide groups. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) due to extended aromatic systems .
  • Oxadiazole Derivatives (): Incorporate 1,2,4-oxadiazole rings, which improve metabolic stability and hydrogen-bonding capacity .

Comparative Data Table

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 3-methylbenzamide ~500 (estimated) Hypothetical kinase inhibition potential
Compound Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl; 4-ethoxybenzamide Not explicitly stated Higher lipophilicity (4-ethoxy group)
Thienopyrimidine Hybrid Pyrazolo[3,4-d]pyrimidine + thieno[3,2-d]pyrimidine 3-Phenyl; thienopyrimidine Not provided Enhanced π-π stacking (82% synthesis yield)
Sulfonamide Derivative Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromenone; sulfonamide 589.1 High melting point (175–178°C)
Oxadiazole Derivative Pyrazolo[3,4-d]pyrimidine 2-Fluoro-4-methanesulfonylphenyl; 1,2,4-oxadiazole ~550 (estimated) Improved metabolic stability

Research Implications and Limitations

  • Synthesis : The target compound likely follows routes similar to and , leveraging condensation and cyclization reactions .
  • Activity Prediction : Based on structural analogs, the 3-methylbenzamide group may balance solubility and target affinity, while the 2,4-dimethylphenyl substitution could optimize steric compatibility with hydrophobic kinase pockets.
  • Data Gaps : Direct biological data (e.g., IC50, pharmacokinetics) for the target compound is absent in the provided evidence. Further experimental validation is required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.